Home > Products > Screening Compounds P119183 > 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid - 1254567-53-7

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

Catalog Number: EVT-2716309
CAS Number: 1254567-53-7
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is an organic compound characterized by its unique structure derived from pyrrole and pyridine. This compound has garnered attention in scientific research due to its interactions with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3, which play critical roles in various cellular processes including proliferation and survival. The molecular formula for this compound is C10_{10}H10_{10}N2_2O2_2 .

Source

The compound is synthesized through various organic reactions, typically involving multi-step processes that include cyclization of suitable precursors. Its derivatives have been studied extensively for their potential therapeutic applications, particularly in oncology .

Classification

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid belongs to the class of heterocyclic compounds. It is classified as a pyrrolopyridine derivative, which indicates its structural features combining elements from both pyrrole and pyridine rings .

Synthesis Analysis

Methods

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves several key steps:

  1. Cyclization: Starting materials such as pyridine derivatives undergo cyclization under controlled conditions.
  2. Reactions: Common reactions include nitration, reduction, and substitution to introduce functional groups at specific positions on the ring .
  3. Purification: Following synthesis, purification techniques such as column chromatography are employed to isolate the desired product.

Technical Details

For instance, one synthetic route involves reacting a pyridine derivative with an aldehyde under basic conditions to form the desired pyrrolopyridine structure. The reaction conditions are optimized for yield and purity .

Molecular Structure Analysis

Structure

The structure of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid features a propanoic acid group attached to a pyrrolopyridine core. The specific substitution pattern on the pyridine ring significantly influences its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various chemical transformations:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride to yield alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions may occur at the pyridine ring using alkyl halides .

Technical Details

The choice of reagents and conditions is crucial for achieving desired products. For example:

  • Oxidation Conditions: Typically performed in acidic or neutral media.
  • Reduction Conditions: Conducted in anhydrous solvents to prevent side reactions.
Mechanism of Action

Process

The primary mechanism of action for 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with fibroblast growth factor receptors. Upon binding to these receptors, it inhibits their activity by blocking the signaling pathways that promote cell proliferation and survival.

Data

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, such as breast cancer cells (e.g., 4T1 cell line), indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm these properties .

Applications

Scientific Uses

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several notable applications:

  1. Medicinal Chemistry: Explored for its potential in developing new therapeutic agents targeting FGFRs in cancer treatment.
  2. Biochemical Research: Used as a tool compound to study cellular signaling pathways related to growth factors.
  3. Material Science: Investigated for its properties in synthesizing new materials with specific functionalities .

This compound represents a significant area of interest in ongoing research aimed at understanding and manipulating biological systems for therapeutic purposes.

Introduction to Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

The integration of pyrrolo[2,3-b]pyridine into medicinal chemistry began with early investigations into nitrogen-rich heterocycles as bioisosteres for purine nucleobases. Its structural similarity to adenine facilitated binding to ATP pockets of kinases, making it an attractive scaffold for kinase inhibitor development. Initial efforts focused on simple derivatives, but advancements in synthetic methodologies enabled complex substitutions that unlocked potent biological activities [5].

A significant milestone was the discovery of covalent-reversible Janus kinase 3 (JAK3) inhibitors based on a tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine scaffold. Compound FM-381 exemplified this class, achieving high isoform selectivity through a unique mechanism involving induction of an arginine pocket in JAK3. This innovation demonstrated IC₅₀ values below 50 nM and adequate metabolic stability for in vivo applications, highlighting the scaffold’s capacity for sophisticated molecular recognition [3]. Parallel work identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of oncogenic kinases like V600EᴮᴿᴬF. Compounds 34e and 35 (IC₅₀ = 0.085 µM and 0.080 µM, respectively) emerged from structure-activity relationship (SAR) studies, leveraging the scaffold’s planar geometry to occupy the hydrophobic hinge region of BRAF kinase. The cytotoxicity of 35 across 60 cancer cell lines underscored its broad antitumor potential [4].

More recently, fibroblast growth factor receptor (FGFR) inhibitors incorporating this scaffold have advanced. Compound 4h exhibited nanomolar potency against FGFR1–3 (IC₅₀ = 7, 9, and 25 nM) and suppressed proliferation, migration, and invasion in breast cancer models. This progression—from simple analogs to multitargeted therapeutics—illustrates the scaffold’s adaptability in addressing evolving challenges in drug discovery [9].

Table 1: Key Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives

Therapeutic TargetRepresentative CompoundBiological ActivityReference
JAK3FM-381Covalent-reversible inhibition; IC₅₀ < 50 nM [3]
V600EᴮᴿᴬF35IC₅₀ = 0.080 µM; pan-cancer cytotoxicity [4]
FGFR1–34hIC₅₀ = 7–25 nM; anti-proliferative in 4T1 cells [9]
TNIKUnspecified leadIC₅₀ < 1 nM; IL-2 secretion inhibition [1]

Role of Substituent Positioning (5-yl vs. 3-yl) on Bioactivity

The bioactivity of pyrrolo[2,3-b]pyridine derivatives is exquisitely sensitive to substituent positioning due to differences in electronic distribution, steric accessibility, and hydrogen-bonding potential between the 3-yl and 5-yl sites. The 5-yl position, adjacent to the pyridinic nitrogen, favors interactions with polar residues in kinase active sites, while the 3-yl site, embedded within the pyrrole ring, influences π-stacking and hydrophobic contacts.

Patent analyses reveal that 5-yl-substituted derivatives, such as 3-(hetero)aryl-1H-pyrrolo[2,3-b]pyridines, exhibit enhanced kinase affinity due to vectorial alignment with solvent-exposed regions. For instance, FGFR inhibitors bearing aryl groups at the 5-yl position demonstrated 10–100-fold higher potency than 3-yl isomers, attributed to optimal hydrogen bonding with gatekeeper residues (e.g., Ala564 in FGFR1) [2] [9]. This aligns with SAR studies showing that 5-yl-linked propanoic acid chains improve FGFR1 inhibition (IC₅₀ = 9 nM) by extending into a hydrophilic cleft inaccessible to 3-yl analogs [9].

Conversely, 3-yl substitutions are critical for activity in allosteric modulators or covalent inhibitors. In JAK3 inhibitors, electrophiles at the 3-yl position (e.g., nitriles) form reversible bonds with Cys909, a residue absent in other JAK isoforms. This covalent interaction underpins the 50-fold selectivity for JAK3 over JAK1 observed in tricyclic derivatives [3]. Steric effects also dominate here: bulky 3-yl groups disrupt ATP binding in kinases like TNIK, where compact substituents yield sub-nanomolar IC₅₀ values [1].

Table 2: Impact of Substituent Positioning on Kinase Inhibition

PositionTarget KinaseKey InteractionsEffect on Potency
5-ylFGFR1H-bond with Ala564; hydrophobic cleft occupancy ↑ 100-fold vs. 3-yl
3-ylJAK3Covalent interaction with Cys909 ↑ Isoform selectivity
3-ylTNIKHydrophobic stacking with Leu521; steric complementarity IC₅₀ < 1 nM

Significance of Propanoic Acid Functionalization in Pharmacophore Design

Functionalization with propanoic acid at the pyrrolo[2,3-b]pyridine 5-yl position introduces a carboxylate group that enhances target engagement, solubility, and pharmacokinetics. The three-carbon spacer balances conformational flexibility and distance constraints, positioning the carboxylic acid for critical ionic or hydrogen-bonding interactions.

In TNIK inhibitors, 5-yl-propanoic acid derivatives disrupt IL-2 secretion by forming salt bridges with catalytic lysine residues (e.g., Lys96 in TNIK), directly interfering with ATP binding. This pharmacophore enabled IC₅₀ values below 1 nM and demonstrated concentration-dependent cytokine modulation in cellular assays [1]. Similarly, Axl kinase inhibitors incorporating pyrrolo[2,3-d]pyrimidine-propanoic acid hybrids (e.g., 13b) exploit the carboxylate to engage Asp690 and Tyr691 in the hinge region, achieving IC₅₀ = 15 nM while improving aqueous solubility >10-fold compared to methyl ester analogs [7].

The propanoic acid moiety also mitigates common drawbacks of heterocyclic scaffolds, such as high lipophilicity and poor membrane permeability. In FGFR inhibitors, the ionization state of the carboxylic acid at physiological pH enhances solubility (>500 µM in PBS) without compromising cellular uptake, as evidenced by potent anti-proliferative effects (IC₅₀ = 120 nM in 4T1 cells) [9]. Metabolic stability is further augmented by replacing labile groups: Propanoic acid reduces cytochrome P450-mediated oxidation compared to alkyl chains or ethers, as confirmed in microsomal studies (t₁/₂ > 60 min) [7].

Table 3: Pharmacological Advantages of Propanoic Acid Functionalization

ScaffoldBiological TargetKey ImprovementsData
5-yl-propanoic acid-TNIKTNIK; IL-2 secretion ↑ Target affinity; cellular potency IC₅₀ < 1 nM; [IL-2] IC₅₀ = 50 nM
FGFR inhibitor (4h)FGFR1–3; 4T1 cells ↑ Solubility; metabolic stability Sol. > 500 µM; t₁/₂ = 65 min
Axl inhibitor (13b)Axl kinase ↓ Lipophilicity; ↑ kinase selectivity LogD = 1.8; >100-fold vs. VEGFR2

Properties

CAS Number

1254567-53-7

Product Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c13-9(14)2-1-7-5-8-3-4-11-10(8)12-6-7/h3-6H,1-2H2,(H,11,12)(H,13,14)

InChI Key

UTOAXDSCYKJUMT-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.